For example, one study describes the synthesis of 2-[5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenols, which are structurally similar to the compound of interest []. This synthesis utilizes the reaction of corresponding chalcones with hydrazine hydrate under reflux conditions in ethanol.
Another study reports the preparation of 2-(4,5-dihydro-5-(tetrazolo[1,5-a]quinoline-4-yl)-1H-pyrazol-3-yl)-substituted phenols []. This synthesis also employs a similar strategy, reacting appropriate chalcones with hydrazine hydrate in the presence of sodium acetate under conventional heating or microwave irradiation.
For instance, the crystal structure of 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, a close analogue of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol, has been investigated []. The study utilized Density Functional Theory (DFT) calculations to determine bond lengths, bond angles, and dihedral angles, providing insights into the molecule's conformation and electronic properties.
Furthermore, numerous other papers in the dataset present X-ray crystallographic data for pyrazole derivatives, revealing common structural features [, , , , , , , , , , , , , , , ]. These structures often exhibit planarity or near-planarity within the pyrazole ring and its directly attached substituents. The conformations adopted by these molecules are influenced by various factors, including steric hindrance, electronic effects, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Several studies highlight the promising antimicrobial activity of pyrazole derivatives. For instance, a series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols were screened for antibacterial activity against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Salmonella typhi) []. The results indicated that some compounds displayed significant antimicrobial activity.
Similarly, another study investigated the antibacterial activity of 4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One derivatives, revealing that certain compounds exhibited excellent antibacterial activity compared to the standard drug streptomycin [].
One study identified 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) as a selective nonpeptide antagonist for NTS2 []. This compound exhibited analgesic effects in animal pain models.
Furthermore, another study reported the discovery of 2-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid (NTRC-844) as a selective antagonist for NTS2 []. These findings highlight the potential of pyrazole derivatives as valuable tools for investigating the therapeutic potential of modulating neurotensin receptor activity.
Inflammation plays a crucial role in various diseases. A study evaluated the anti-inflammatory activity of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives []. The results indicated that some derivatives, particularly those containing dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl moieties, exhibited higher anti-inflammatory activity compared to the parent compound and the standard drug diclofenac sodium.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3